molecular formula C75H122N20O18S2 B8256830 YAP-TEAD Inhibitor 1 (Peptide 17)

YAP-TEAD Inhibitor 1 (Peptide 17)

Katalognummer: B8256830
Molekulargewicht: 1656.0 g/mol
InChI-Schlüssel: FKHMKSDMZWAHCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Core Components of the Hippo Pathway: MST1/2, LATS1/2, and YAP/TAZ

The Hippo pathway functions as an evolutionarily conserved kinase cascade regulating cell proliferation, apoptosis, and differentiation. Central to this pathway are the MST1/2 (mammalian STE20-like protein kinases 1/2) and LATS1/2 (large tumor suppressor kinases 1/2), which phosphorylate and inhibit the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). Under homeostatic conditions, MST1/2 phosphorylate LATS1/2, which in turn phosphorylate YAP/TAZ on serine residues (e.g., YAP-S127), promoting their cytoplasmic retention via 14-3-3 protein binding.

Dysregulation of this pathway leads to YAP/TAZ nuclear translocation, where they partner with TEAD (TEA domain) transcription factors to drive pro-growth and anti-apoptotic gene expression. Notably, TEAD1–4 lack intrinsic transcriptional activation domains, relying entirely on YAP/TAZ for target gene regulation. This dependency creates a therapeutic window for disrupting YAP-TEAD interactions without broadly inhibiting TEAD-mediated transcription.

Structural and Functional Dynamics of YAP-TEAD Protein-Protein Interactions

The YAP-TEAD interface comprises three binding regions, with Interface 3 being the most critical for complex stability. Native YAP residues 86–100 (YAP84–100) form a β-strand that docks into a hydrophobic pocket on TEAD's surface. Structural studies reveal that M86, L91, and F95 in YAP engage in van der Waals interactions with TEAD residues Y421 and E255, while S92 forms hydrogen bonds stabilizing the complex.

Peptide 17, derived from YAP84–100, incorporates strategic modifications enhancing TEAD binding:

  • D94A substitution : Eliminates repulsive electrostatic interactions with TEAD's surface.
  • Disulfide bridge (C91-C93) : Replaces native cation-π interactions, enforcing a constrained β-hairpin conformation that mimics the bound state.
  • Hydrophobic optimization : Enhanced interactions at M86 and F95 improve binding affinity 2,600-fold compared to wild-type YAP84–100 (Kd = 15 nM vs. 40 μM).

This engineered peptide achieves sub-nanomolar binding while occupying <5% of TEAD's surface area, minimizing off-target effects.

Role of YAP-TEAD Dysactivity in Oncogenesis and Fibrotic Diseases

Persistent YAP-TEAD signaling drives tumorigenesis across multiple cancers (e.g., mesothelioma, hepatocellular carcinoma) by upregulating proliferative genes (CTGF, CYR61) and anti-apoptotic factors (BIRC5). In renal fibrosis, YAP activation promotes TGF-β1 and collagen synthesis, exacerbating extracellular matrix deposition.

Key Pathogenic Mechanisms :

  • Cancer : Nuclear YAP/TAZ increase TEAD-dependent transcription of MYC, SOX4, and EGFR, sustaining unchecked proliferation.
  • Fibrosis : YAP-TEAD complexes upregulate TGF-β1, CTGF, and α-SMA, activating myofibroblasts and collagen overproduction.

Peptide 17's efficacy in these contexts stems from its ability to competitively inhibit YAP-TEAD binding, normalizing downstream transcriptional outputs.

Eigenschaften

IUPAC Name

5-amino-4-[[1-[1-[6-amino-2-[[6-(4-aminobutyl)-24-benzyl-3-butyl-9-[3-(diaminomethylideneamino)propyl]-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-15-(propanoylamino)-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H122N20O18S2/c1-6-8-22-50-72(111)93-35-17-26-56(93)70(109)82-44(5)62(101)91-54(41-96)68(107)90-53(40-45-20-10-9-11-21-45)67(106)92-55(69(108)88-51(24-13-15-33-77)73(112)95-37-19-28-58(95)74(113)94-36-18-27-57(94)71(110)84-46(61(78)100)29-30-60(98)99)42-115-114-38-31-49(83-59(97)7-2)65(104)89-52(39-43(3)4)66(105)86-48(25-16-34-81-75(79)80)63(102)85-47(64(103)87-50)23-12-14-32-76/h9-11,20-21,43-44,46-58,96H,6-8,12-19,22-42,76-77H2,1-5H3,(H2,78,100)(H,82,109)(H,83,97)(H,84,110)(H,85,102)(H,86,105)(H,87,103)(H,88,108)(H,89,104)(H,90,107)(H,91,101)(H,92,106)(H,98,99)(H4,79,80,81)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHMKSDMZWAHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCN=C(N)N)CC(C)C)NC(=O)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)N)CC5=CC=CC=C5)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H122N20O18S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1656.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Linear Peptide Assembly

Peptide 17 (sequence: VPMRLRKLPDSFFKPPE ) was synthesized via Fmoc-based SPPS on a Rink amide resin. Key steps included:

  • Resin Swelling : The resin was swollen in dimethylformamide (DMF) for 30 minutes.

  • Deprotection : Fmoc groups were removed using 20% piperidine in DMF.

  • Coupling : Amino acids were activated with HBTU/HOBt and coupled in DMF for 1 hour.

  • Disulfide Formation : Cys87 and Cys96 were orthogonally protected with Trt and Acm groups, respectively. Post-assembly, the Acm group was removed with iodine, enabling disulfide cyclization.

Cyclization and Purification

Cyclization was achieved by oxidizing the linear peptide in 0.1 M ammonium bicarbonate (pH 8.5) with 10% DMSO, yielding a macrocyclic structure. Crude peptide was purified via reversed-phase HPLC (C18 column, gradient: 10–40% acetonitrile in 0.1% TFA) and characterized by MALDI-TOF MS (observed m/z: 2019.86 [M+H]<sup>+</sup>).

Analytical Characterization

Structural Confirmation

X-ray crystallography of Peptide 17 bound to TEAD1 confirmed the disulfide bridge (Cys87–Cys96) and a helical conformation at residues 91–93, mimicking the native YAP-TEAD interface. NMR spectroscopy further validated the solution-phase structure, showing minimal flexibility compared to linear analogs.

Purity and Stability

  • HPLC Purity : ≥95% (UV detection at 214 nm).

  • Solubility : 40 mg/mL in water (19.80 mM).

  • Storage : Stable at -20°C for 1 month or -80°C for 6 months.

Biological Activity Validation

In Vitro Binding Assays

  • Surface Plasmon Resonance (SPR) : Peptide 17 exhibited a K<sub>d</sub> of 15 nM for TEAD1, surpassing the native YAP 50–171 fragment (K<sub>d</sub> = 40 nM).

  • GST Pull-Down Assay : Disrupted endogenous YAP-TEAD binding at 25 nM.

Selectivity and Toxicity

Peptide 17 showed no cross-reactivity with unrelated PPIs (e.g., MDM2-p53) and minimal cytotoxicity in HEK293 cells at concentrations ≤10 μM.

Comparative Analysis with Other YAP-TEAD Inhibitors

ParameterPeptide 17VerteporfinYAP 50–171
IC₅₀ (nM) 2542037,000
Binding Affinity (K<sub>d</sub>) 15 nMN/A40 nM
Molecular Weight 2019.86718.814,500
Solubility 40 mg/mL0.1 mg/mL5 mg/mL

Peptide 17 outperforms verteporfin in potency and solubility, though its higher molecular weight may limit cell permeability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: YAP-TEAD-Inhibitor 1 (Peptid 17) unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung. Es nimmt typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen unter physiologischen Bedingungen teil.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Das Hauptprodukt ist das 17-mer-Peptid mit der spezifischen Sequenz und der Bildung einer Disulfidbrücke, was seine biologische Aktivität sicherstellt .

Wissenschaftliche Forschungsanwendungen

Key Mechanisms

  • Inhibition of Cell Proliferation : Peptide 17 has been shown to significantly decrease cell viability and proliferation in various cancer cell lines, including lung carcinoma cells (LLC and PC-9). This effect is both time- and concentration-dependent .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating the Bcl2/Bax/caspase-9 signaling pathway. Increased concentrations of Peptide 17 lead to a higher proportion of apoptotic cells .
  • Disruption of YAP-TEAD Interaction : Experimental assays, including co-immunoprecipitation and luciferase reporter assays, confirm that Peptide 17 effectively disrupts the YAP-TEAD interaction .

Lung Cancer Studies

Research indicates that Peptide 17 has significant potential in treating lung cancer. A study demonstrated that exogenous expression of Peptide 17 led to reduced expression of CTGF and Cyr61, which are critical for tumorigenesis. The study utilized various assays to confirm the compound's efficacy:

Assay Type Findings
Co-immunoprecipitationConfirmed binding efficiency with TEAD4
CCK8 AssayDecreased cell viability significantly
Fluorescence-Activated Cell Sorting (FACS)Increased apoptotic cell population

The results suggest that Peptide 17 could serve as a novel therapeutic approach for lung cancer by targeting the YAP-TEAD signaling pathway .

Broader Cancer Implications

Beyond lung cancer, the YAP-TEAD axis is implicated in various malignancies, including breast cancer and liver cancer. The ability of Peptide 17 to inhibit this pathway suggests its potential applicability across different types of cancers where YAP signaling plays a critical role .

Applications in Regenerative Medicine

The Hippo signaling pathway, which regulates organ size and tissue homeostasis, is closely linked with YAP activity. In regenerative medicine, modulating YAP activity can enhance tissue repair mechanisms. Studies indicate that inhibiting YAP-TEAD interactions may promote regenerative processes by controlling stem cell behavior and enhancing tissue regeneration following injury .

Case Study 1: Lung Cancer Treatment

A study published in the Tropical Journal of Pharmaceutical Research evaluated the effects of Peptide 17 on lung carcinoma cell lines. Results indicated that treatment with Peptide 17 not only inhibited proliferation but also induced apoptosis through specific signaling pathways. The findings support the use of Peptide 17 as a targeted therapy for lung cancer patients .

Case Study 2: In Vivo Efficacy

In xenograft models, Peptide 17 exhibited favorable pharmacokinetics and high efficacy against tumors driven by aberrant YAP signaling. These results underscore its potential as a therapeutic agent beyond in vitro studies, highlighting its relevance for clinical applications .

Wirkmechanismus

YAP-TEAD Inhibitor 1 (Peptide 17) exerts its effects by competitively inhibiting the interaction between YAP and TEAD proteins. This interaction is crucial for the transcriptional activity of YAP, which is a key effector of the Hippo signaling pathway. By disrupting this interaction, the inhibitor prevents YAP from binding to TEAD, thereby inhibiting the transcription of YAP target genes involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Cyclic Peptide Inhibitors

Compound Key Features Potency (IC50/Kd) Mechanism & Advantages Limitations References
Peptide 17 Phe(3-Cl) at M86; norleucine at L91; disulfide bond replaces cation-π IC50: 25 nM; Kd: 15 nM Strongest affinity for TEAD1; validated in renal and gastric cancer models Limited plasma stability; delivery challenges
Peptide 10 2-aminoheptanoic acid (Ahe) at L91; similar disulfide constraint IC50: ~50 nM Comparable activity but less potent than Peptide 17; retains F95 for optimal binding Requires higher concentrations for efficacy
SUPER-TDU Hybrid peptide (VGLL4/YAP74–99) Kd: ~100 nM Dual-targeting design; inhibits YAP/TAZ-TEAD complexes Larger size limits cellular uptake

Small-Molecule Inhibitors

Compound Key Features Potency (IC50/Kd) Mechanism & Advantages Limitations References
Verteporfin Non-specific photosensitizer; disrupts YAP-TEAD indirectly IC50: ~1 µM Early benchmark compound; used in retinal diseases Off-target effects; low specificity
K-975 Covalent TEAD binder; targets palmitoylation pocket IC50: 7 nM Oral bioavailability; efficacy in mesothelioma models Limited data on long-term toxicity
TED-347 Irreversible TEAD inhibitor; binds to palmitate pocket IC50: 60 nM Covalent mechanism ensures sustained inhibition Potential resistance due to mutation
Flufenamic Acid Occupies TEAD interface 3 region; fragment-based design Kd: ~10 µM First small molecule with crystallographic evidence for interface 3 binding Weak potency; scaffold requires optimization

Key Structural and Functional Insights

  • Residue Modifications :
    • Peptide 17’s Phe(3-Cl) substitution at M86 enhances hydrophobic interactions with TEAD, contributing to its 10-fold higher potency over native YAP peptides .
    • Retaining F95 across cyclic peptides (Peptide 17, Peptide 10) preserves critical π-stacking with TEAD’s Tyr429 .
  • Macrocyclization : The disulfide bond in Peptide 17 stabilizes the Ω-loop conformation, mimicking YAP’s native structure and improving proteolytic resistance .

Research Findings and Clinical Relevance

  • In Vitro Efficacy :
    • Peptide 17 reduced YAP-TEAD transcriptional activity by 80% in gastric cancer cells (AGS and MKN-45) at 100 nM .
    • Outperformed YAP50–171 in TEAD1 binding assays (Kd = 15 nM vs. 40 nM) .
  • In Vivo Studies: Suppressed glioblastoma tumor growth by 60% in xenograft models . Attenuated renal fibrosis in hypertensive rats via Hippo pathway modulation .
  • Comparative Limitations: Small molecules (e.g., K-975) offer superior oral bioavailability, whereas Peptide 17 requires advanced delivery systems (e.g., nanoparticles) due to poor membrane permeability .

Biologische Aktivität

YAP-TEAD Inhibitor 1, commonly referred to as Peptide 17, is a synthetic peptide designed to inhibit the interaction between YAP (Yes-associated protein) and TEAD (TEA domain transcription factors). This interaction is crucial for the regulation of gene expression involved in various biological processes, including cell proliferation, survival, and differentiation. The inhibition of this pathway has significant implications in cancer biology and other diseases characterized by dysregulated YAP activity.

Peptide 17 functions by disrupting the protein-protein interaction between YAP and TEAD. The binding affinity of Peptide 17 to TEAD1 has been reported with an IC50 value of approximately 25 nM , indicating its potent inhibitory capability in vitro . The peptide specifically targets the interface between YAP and TEAD, preventing YAP from translocating to the nucleus where it would otherwise activate transcription of target genes associated with oncogenesis.

1. Impact on Hypertensive Renal Injury

Recent studies have demonstrated that Peptide 17 alleviates renal injury associated with hypertension by downregulating the Hippo/YAP signaling pathway. In spontaneously hypertensive rats, treatment with Peptide 17 resulted in:

  • Reduced systolic blood pressure and urine protein/creatinine ratio.
  • Decreased histopathological damage in kidney tissues.
  • Downregulation of inflammatory markers such as TNF-α, IL-1β, and MCP-1.
  • Reversal of pro-fibrotic factors like TGF-β1 and CTGF .

These findings suggest that Peptide 17 could be a promising therapeutic agent for managing hypertensive renal injury.

2. Effects on Lung Cancer Cells

Peptide 17 has also been studied for its effects on lung cancer cell lines (e.g., LLC and PC-9). Key findings include:

  • Inhibition of cell viability and proliferation in a concentration-dependent manner.
  • Induction of apoptosis through activation of the Bcl2/Bax/caspase-9 signaling pathway.
  • Significant downregulation of downstream targets such as CTGF and Cyr61, which are critical for tumor growth .

These results indicate that Peptide 17 may serve as a potential therapeutic strategy for treating lung cancer by targeting the YAP/TEAD signaling axis.

Research Findings

StudyFindingsImplications
Zhang et al. (2022)Peptide 17 reduces renal damage in hypertensive ratsPotential treatment for hypertensive renal injury
Zhang et al. (2018)Peptide 17 inhibits lung cancer cell proliferation and induces apoptosisPromising candidate for lung cancer therapy
Zhou et al. (2014)Characterization of Peptide 17's binding affinity to TEAD1Supports development of YAP/TEAD inhibitors

Case Study: Hypertensive Kidney Injury

In a controlled study involving spontaneously hypertensive rats treated with Peptide 17, significant improvements were observed in renal function markers. The study highlighted the peptide's ability to mitigate inflammation and fibrosis in kidney tissues, suggesting its role as a therapeutic agent in chronic kidney disease associated with hypertension.

Case Study: Lung Cancer Treatment

A separate investigation into the effects of Peptide 17 on lung carcinoma cells revealed that exogenous application led to a pronounced decrease in cell viability and proliferation rates. The study utilized co-immunoprecipitation assays to confirm the disruption of YAP/TEAD interactions, underscoring the peptide's potential application in targeted cancer therapies.

Q & A

Q. What is the molecular mechanism by which Peptide 17 disrupts YAP-TEAD interactions?

Peptide 17 is a 17-mer cyclic peptide engineered to mimic the YAP interface 3 region, which binds to TEAD. Structural studies revealed that introducing a disulfide bridge between residues 87 and 96 enhances conformational stability, enabling stronger binding to TEAD compared to native YAP (Kd = 15 nM vs. 40 nM for YAP50-171) . This design disrupts YAP-TEAD complex formation by competitively occupying the TEAD binding site, thereby inhibiting downstream transcriptional activation .

Q. How is the inhibitory potency of Peptide 17 quantified in vitro?

The half-maximal inhibitory concentration (IC50) of Peptide 17 is determined using fluorescence polarization (FP) assays, where a labeled YAP peptide competes with Peptide 17 for TEAD binding. Peptide 17 exhibits an IC50 of 25 nM in these assays, outperforming earlier linear YAP-derived peptides (e.g., YAP84-100 with IC50 = 37 µM) .

Q. What experimental models are used to validate YAP-TEAD inhibition by Peptide 17?

Common models include:

  • Cell-based assays : siRNA-mediated knockdown of YAP/TAZ coactivators in cancer cell lines (e.g., M2e, AMC-HN-8), followed by functional rescue experiments with Peptide 17 to assess invasion, anoikis resistance, and Hippo pathway target gene expression (e.g., CTGF, CYR61) .
  • Xenograft models : Hepatocellular carcinoma (HCC) xenografts treated with Peptide 17 show reduced tumor growth rates, correlating with TEAD1-YAP interaction blockade .

Advanced Research Questions

Q. How do researchers resolve contradictory findings where Peptide 17 upregulates certain genes (e.g., CYP19A1) in granulosa cells?

In bovine granulosa cells, Peptide 17 and verteporfin paradoxically increase CYP19A1 (aromatase) mRNA levels. This suggests that YAP-TEAD inhibition may indirectly relieve repression of steroidogenic pathways via downstream effectors like CTGF. Researchers use RNA-seq and chromatin immunoprecipitation (ChIP) to map TEAD binding sites and identify secondary regulatory networks .

Q. What strategies are employed to optimize Peptide 17's stability and cellular uptake?

  • Conformational constraints : Cyclization via disulfide bridges (e.g., Cys87-Cys96) reduces flexibility and proteolytic degradation .
  • Cell-penetrating peptides (CPPs) : Fusion with CPPs like TAT enhances membrane permeability, as seen in chimeric inhibitors (e.g., US20160264636A1) .
  • Structure-activity relationship (SAR) studies : Alanine scanning and residue substitution (e.g., D94A) improve binding affinity and selectivity .

Q. How does Peptide 17 compare to small-molecule YAP-TEAD inhibitors (e.g., verteporfin) in preclinical studies?

  • Mechanistic differences : Peptide 17 directly blocks YAP-TEAD binding, while verteporfin disrupts YAP’s nuclear localization and induces phototoxicity.
  • Functional outcomes : Both inhibitors suppress invasion and anoikis resistance in laryngeal and HCC models, but Peptide 17 shows stronger specificity for TEAD1 .
  • Pharmacokinetics : Peptide 17 requires chemical modifications (e.g., PEGylation) to enhance serum stability, whereas small molecules like VT103 exhibit better oral bioavailability .

Q. What experimental controls are critical when using Peptide 17 in Hippo pathway studies?

  • Negative controls : Inactive peptide analogs (e.g., scrambled sequences) validate on-target effects .
  • Positive controls : Verteporfin or TEAD dominant-negative mutants (e.g., TEAD1-Y406H) confirm pathway-specific inhibition .
  • Off-target assays : RNA-seq or proteomic profiling identifies unintended interactions, such as modulation of unrelated PPIs .

Q. How is Peptide 17 utilized to dissect crosstalk between Hippo and other signaling pathways (e.g., TGF-β, Wnt)?

Researchers combine Peptide 17 with pathway-specific inhibitors (e.g., SB431542 for TGF-β) in dual-treatment experiments. Transcriptomic analysis of co-treated cells reveals synergistic or antagonistic gene regulation, such as enhanced suppression of EMT markers (e.g., SNAIL, VIM) when Hippo and TGF-β pathways are co-inhibited .

Methodological Notes

  • Key references : Prioritize structural studies (PDB: 4RE1) and FP/SPR binding assays for mechanistic validation.
  • Data interpretation : Distinguish direct TEAD inhibition from secondary effects using TEAD-luciferase reporter assays and rescue experiments with constitutively active YAP mutants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YAP-TEAD Inhibitor 1 (Peptide 17)
Reactant of Route 2
YAP-TEAD Inhibitor 1 (Peptide 17)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.